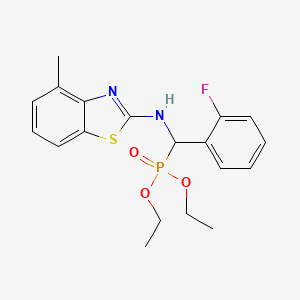
Dufulin
描述
Dufulin is a novel antiviral agent that has shown high efficacy against plant viruses. It is widely used to prevent and control viral diseases in crops such as tobacco and rice. This compound works by activating systemic acquired resistance (SAR) in plants, which enhances their ability to fend off viral infections .
作用机制
Target of Action
Dufulin is a highly effective antiviral agent used in plants . The primary target of this compound is the Harpin binding protein-1 (HrBP1) . HrBP1 plays a crucial role in the plant’s defense mechanism against viral infections .
Mode of Action
This compound interacts with its target, HrBP1, and activates it . This activation triggers the salicylic acid (SA) signaling pathway , which is a key pathway in systemic acquired resistance (SAR) in plants . SAR is a “whole-plant” resistance response that occurs following an earlier localized exposure to pathogens .
Biochemical Pathways
The activation of HrBP1 by this compound leads to the initiation of the SA signaling pathway . This pathway plays a significant role in the plant’s defense mechanism against pathogens. It leads to the production of pathogenesis-related proteins, which help in combating the viral infection .
Pharmacokinetics
It is known that this compound is widely used in china to prevent and control viral diseases in rice, tobacco, and vegetables .
Result of Action
The activation of the SA signaling pathway by this compound results in the production of antiviral responses in the host plant . This leads to systemic acquired resistance (SAR), which helps the plant to resist viral infections .
Action Environment
The degradation and effectiveness of this compound can be influenced by various environmental factors such as soil type, moisture, temperature, and light . For instance, the degradation of this compound is faster under 100-W UV light compared to 15-W UV light and xenon light . Furthermore, elevated moisture accelerates the decay of this compound in soil . These factors can influence the action, efficacy, and stability of this compound in the environment .
生化分析
Biochemical Properties
Dufulin interacts with various biomolecules in plants. It functions by activating the plants’ systemic acquired resistance (SAR), targeting Harpin binding protein-1 (HrBP1) . Researchers have also found that this compound inhibits the RNA-silencing suppressor (P6) of the virus, especially the Southern rice black-streaked dwarf virus (SRBSDV) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating systemic acquired resistance, which is an “all-around” defense mechanism that provides resistance against a broad spectrum of pathogens .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It targets the Harpin binding protein-1 (HrBP1), which is involved in the plant’s systemic acquired resistance . This compound also inhibits the RNA-silencing suppressor (P6) of certain viruses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The enantioselective photolysis of this compound allows for the faster degradation of one enantiomer compared to the other . The rate of hydrolysis differs, with one enantiomer being hydrolyzed faster than the other .
Dosage Effects in Animal Models
A seven-day experiment evaluated the effects of this compound at five different concentrations on Tubifex .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, exposure to this compound affected the urea cycle of Tubifex, probably via argininosuccinate lyase (ASL) inhibition . It also affected the fatty acid metabolism, leading to changes in the concentration of free fatty acids in Tubifex .
Transport and Distribution
It is known that this compound is more likely to be absorbed by leaves than by roots .
Subcellular Localization
Related research on the OsDUF6 protein, which is activated by this compound, suggests that it is located on the cell membrane .
准备方法
Synthetic Routes and Reaction Conditions: Dufulin (C19H22FN2O3PS) is synthesized through a multi-step process. The synthesis begins with the reaction of 2-amino-4-methylbenzothiazole and 2-fluorobenzaldehyde in toluene under reflux conditions for seven hours to obtain an intermediate compound . This intermediate is then subjected to further reactions to produce this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a molecularly imprinted polymer (MIP) technique. This method involves using this compound as a template, methacrylic acid as a functional monomer, ethyleneglycol dimethacrylate as a crosslinker, and azodiisobutyronitrile as an initiator . This process allows for efficient separation and purification of this compound from complex environmental media.
化学反应分析
Types of Reactions: Dufulin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its enantioselective photolysis and hydrolysis reactions. The photolysis of racemic this compound results in the faster degradation of the R-(−)-enantiomer compared to the S-(+)-enantiomer .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and solvents like toluene. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired outcomes.
Major Products: The major products formed from the reactions of this compound include various degradation products such as 2-amino-4-methylbenzothiazole and 2-fluorobenzaldehyde .
科学研究应用
Dufulin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies involving antiviral agents and their mechanisms of action.
Biology: It is employed in research on plant immunity and resistance to viral infections.
Medicine: Although primarily used in agriculture, this compound’s mechanism of activating SAR has potential implications for developing antiviral strategies in medicine.
相似化合物的比较
Dufulin is unique in its ability to activate SAR in plants. Similar compounds include:
Ningnanmycin: Another antiviral agent that activates plant immunity but through different molecular targets.
Vanisulfane: Known for its antiviral properties but with a different mechanism of action.
Cytosinpeptidemycin: An antiviral compound with a distinct mode of action compared to this compound.
This compound stands out due to its specific activation of HrBP1 and the subsequent SA signaling pathway, which is not observed in the other compounds mentioned.
属性
IUPAC Name |
N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]-4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN2O3PS/c1-4-24-26(23,25-5-2)18(14-10-6-7-11-15(14)20)22-19-21-17-13(3)9-8-12-16(17)27-19/h6-12,18H,4-5H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLASFMUIFVKHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1F)NC2=NC3=C(C=CC=C3S2)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023916 | |
| Record name | Dufulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882182-49-2 | |
| Record name | Dufulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dufulin's mechanism of action involves multiple targets and pathways. It has been shown to bind to the viroplasmic protein P6 of the Southern rice black-streaked dwarf virus (SRBSDV), inhibiting viral replication in a dose-dependent manner []. Another target identified is harpin binding protein-1 (HrBP1) in tobacco plants. This compound activates HrBP1, triggering the salicylic acid (SA) signaling pathway and inducing antiviral responses []. Further research suggests that this compound can inhibit the assembly of the tobacco mosaic virus (TMV) coat protein (CP) into four-layer aggregate disks, potentially disrupting viral assembly and infectivity [].
A: this compound's molecular formula is C18H21FNO4PS, and its molecular weight is 413.41 g/mol. Detailed spectroscopic data, including 1H NMR and mass spectrometry analysis, can be found in the paper describing the synthesis of radioisotope carbon-14 labelled this compound [].
A: this compound has been successfully formulated into wettable powders, suspending agents, water-dispersible granules, and microemulsions [, , ]. Studies have investigated its stability in various matrices like soil, water, and plants, indicating a relatively rapid degradation profile [, ]. While specific data on material compatibility is limited in the provided research, its formulation into different pesticide types suggests compatibility with common agricultural adjuvants.
ANone: The provided research focuses on this compound's antiviral activity and environmental fate. There's no evidence to suggest this compound possesses catalytic properties or acts as a catalyst in any known chemical reactions.
A: Yes, computational methods have been employed. Researchers used molecular docking to study the interaction of this compound with the SRBSDV P9-1 protein, identifying potential binding sites and guiding the development of novel α-amino phosphonate derivatives with improved antiviral activity [].
A: While specific SAR studies are not extensively detailed in the provided research, the development of novel α-amino phosphonate derivatives based on the this compound scaffold suggests that modifications to the core structure can influence antiviral activity and target selectivity []. Further research is needed to establish a comprehensive SAR profile.
A: this compound exhibits varying stability depending on the environmental matrix. In soil, it degrades relatively rapidly, with half-lives ranging from 5 to 61 days depending on soil type []. Its degradation in water is even faster, with half-lives between 2 and 5 days []. Formulation strategies have focused on creating wettable powders, suspending agents, and water-dispersible granules to ensure its effective delivery and application in agricultural settings [, , ].
A: While specific SHE regulations are not detailed in the provided research, studies assessing the environmental fate and ecotoxicological effects of this compound contribute to understanding its potential risks [, ]. Further research and regulatory frameworks are crucial to establish comprehensive safety guidelines and ensure responsible use.
ANone: Information regarding resistance development to this compound is limited in the provided research. Continuous monitoring and further studies are essential to assess the potential for resistance emergence and understand its implications for long-term disease management.
A: Toxicity studies have primarily focused on environmental organisms like Tubifex, revealing effects on oxidative stress and metabolic profiles at varying concentrations [, ]. Further research, particularly in mammals, is crucial to determine potential toxicological effects, establish safety thresholds, and assess long-term health impacts.
A: this compound is a relatively new antiviral agent developed in China. Research initially focused on its efficacy against plant viruses like TMV and rice stripe virus [, ]. Over time, studies expanded to investigate its environmental fate, toxicology, and the development of novel derivatives with improved properties [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethylhexyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]acetate](/img/structure/B6596294.png)

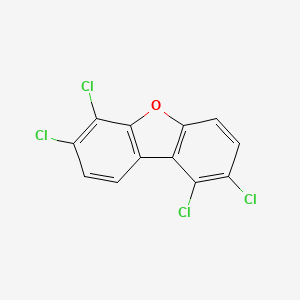
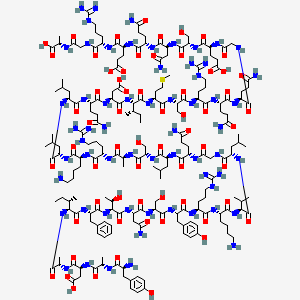
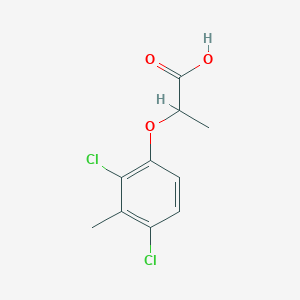
![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
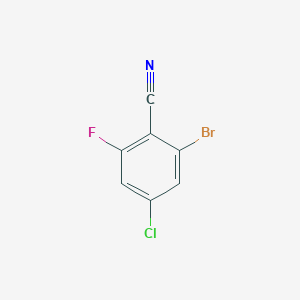

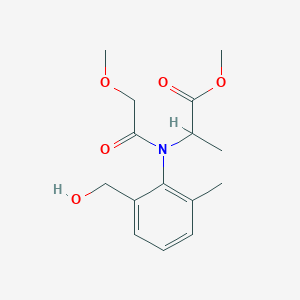
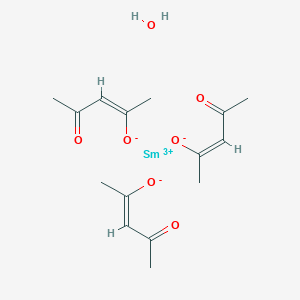


![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)
